1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a dihydropyridine derivative characterized by a pyridine core substituted with two chlorinated aromatic groups: a 3-chlorobenzyl moiety at position 1 and a 4-chlorophenyl group at position 4. The 2-oxo (keto) and 3-cyano substituents enhance its electronic properties, making it a candidate for diverse biological and pharmacological applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXWRSDLSWWKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzyl chloride with 4-chlorobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized with a suitable reagent to form the pyridine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the chlorophenyl group enhanced the compound's antibacterial activity, suggesting a structure-activity relationship that could guide further drug development .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in inflammatory processes.
Data Table: Anti-inflammatory Activity
| Compound | Test Model | Result |
|---|---|---|
| This compound | Rat model | Significant reduction in TNF-alpha levels |
| Control | Rat model | Baseline TNF-alpha levels |
Cytotoxicity Against Cancer Cells
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Study : An investigation into its effects on MCF-7 (breast cancer) cells showed a dose-dependent increase in apoptosis markers when treated with the compound .
Central Nervous System Activity
Recent studies suggest potential neuroprotective effects of this compound, indicating its possible application in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Data Table: Neuroprotective Effects
| Compound | Test Model | Result |
|---|---|---|
| This compound | Mouse model of Parkinson's disease | Improved motor function and reduced neuroinflammation |
| Control | Mouse model of Parkinson's disease | Deterioration in motor function |
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological/pharmacological properties:
Key Observations :
Substituent Effects on Bioactivity: Halogenation: Bromine (e.g., 4-bromophenyl in ) enhances antioxidant activity (79.05% vs. 17.55% for methoxy-substituted analogs), likely due to increased electron-withdrawing effects stabilizing free radical scavenging. Chlorine substitutions (e.g., dichlorobenzyl in ) improve lipophilicity, aiding cellular uptake. Electron-Donating Groups: Methoxy or hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl in ) reduce antioxidant efficacy but may enhance solubility for in vivo applications.
Structural Complexity and Binding Affinity :
- Compounds with fused heterocycles (e.g., imidazole in ) exhibit superior anti-cancer activity, with docking scores (ΔG = -9.2 kcal/mol) correlating with experimental bioactivity. Simpler dihydropyridines (e.g., ) prioritize synthetic accessibility but may require optimization for target specificity.
Molecular Weight and Pharmacokinetics :
- Higher molecular weight analogs (e.g., ~450.9 in ) face challenges in bioavailability, whereas mid-weight compounds (e.g., 373.21–388.7 in ) balance potency and ADMET profiles.
Research Findings and Contradictions
- Antioxidant vs. Antibacterial Activity : Bromophenyl derivatives excel in antioxidant assays but show only moderate antibacterial inhibition (e.g., against S. aureus and E. coli in ), suggesting divergent structure-activity relationships for these endpoints.
- Chlorine Positioning : 3,4-Dichlorobenzyl () vs. 2,4-dichlorobenzyl () substitutions yield distinct electronic environments, with the former favoring hydrophobic interactions and the latter enhancing steric hindrance.
Biological Activity
1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 339109-55-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H12Cl2N2O
- Molar Mass : 355.22 g/mol
- CAS Number : 339109-55-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. It is hypothesized that the chlorobenzyl and chlorophenyl moieties enhance its binding affinity to these enzymes.
- Receptor Interaction : Studies suggest that it may interact with certain receptors, potentially modulating their activity. This interaction can lead to alterations in signaling pathways within cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Properties : Some studies have reported that the compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested the antimicrobial efficacy of the compound against various pathogens. It demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway through mitochondrial dysfunction .
Study 3: Anti-inflammatory Action
A recent animal study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. Results indicated a significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?
The synthesis of pyridinecarbonitrile derivatives typically involves multi-step condensation and cyclization reactions. A common approach for analogous compounds (e.g., 6-(4-chlorophenyl)pyridine derivatives) employs refluxing a mixture of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Optimization may involve adjusting reaction time, temperature, or stoichiometric ratios. For instance, replacing ethanol with polar aprotic solvents (e.g., DMF) could enhance cyclization efficiency. Catalysts like palladium or copper may also improve yields in analogous heterocyclic syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dihydropyridine ring conformation.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- X-ray crystallography to resolve absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 8.38 Å, b = 7.19 Å, c = 23.53 Å, β = 93.2°) have been reported for structurally similar pyridinecarbonitriles . Multi-scan absorption corrections (e.g., SADABS) are recommended for refining high-resolution data .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular electrostatic potentials, HOMO-LUMO gaps, and charge distribution. These models help rationalize reactivity patterns, such as the electrophilic character of the cyano group or the π-π stacking propensity of chlorophenyl substituents .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or low-resolution diffraction) be resolved during structural refinement?
For challenging datasets:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data via HKLF 5 format .
- Apply multi-scan absorption corrections (e.g., Tmin/Tmax = 0.609/0.960) to mitigate radiation damage effects .
- Validate refinement with R1 < 0.05 and wR2 < 0.16 thresholds, ensuring parameter-to-observation ratios > 15:1 .
Q. How can researchers resolve contradictions in pharmacological activity data (e.g., conflicting IC50 values across assays)?
- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays to rule out false positives from cytotoxicity.
- Structural analogs : Compare with derivatives like 6-(4-chlorophenyl)-3-isopropyl-oxazolo-pyridines, which show confirmed antimicrobial activity via MIC testing .
- Docking studies : Map interactions with target proteins (e.g., kinases) to identify critical binding motifs, such as the chlorobenzyl group’s hydrophobic interactions .
Q. What strategies improve the stability of this compound under physiological conditions for in vitro studies?
- pH optimization : Store solutions in neutral buffers (pH 7.4) to prevent hydrolysis of the dihydropyridine ring.
- Light sensitivity : Use amber vials to protect the nitrile group from photodegradation .
- Cryopreservation : Lyophilize the compound and store under inert gas (argon) at -80°C to minimize oxidative decomposition .
Q. How can substituent variations (e.g., replacing chlorophenyl with fluorophenyl) impact biological activity?
- Electron-withdrawing effects : Fluorine substituents may enhance metabolic stability but reduce π-π stacking in hydrophobic pockets.
- Bioisosteric replacement : Analogous 3-fluorobenzyl-indolecarbonitriles show improved CNS penetration, suggesting similar modifications could optimize pharmacokinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
